Product packaging for Formyl isocyanate(Cat. No.:CAS No. 110785-45-0)

Formyl isocyanate

Cat. No.: B14311300
CAS No.: 110785-45-0
M. Wt: 71.03 g/mol
InChI Key: HWPJEJBDGWNMRM-UHFFFAOYSA-N
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Description

Formyl isocyanate , with the molecular formula HC(O)NCO, is a fundamental and highly reactive carbonyl isocyanate of significant interest in advanced chemical research. This compound serves as a crucial reagent for studying the intrinsic properties and reactivity of simple isocyanates. It is primarily used in specialized research applications, such as spectroscopic characterization in cryogenic matrix isolation studies, where its molecular structure and vibrational properties can be analyzed in detail . This compound is structurally characterized by a planar C−N=C=O unit with a nearly linear N=C=O linkage, a feature common to isocyanates that makes them potent electrophiles . Its high reactivity drives its primary research applications, including investigations into its conformational behavior and its role as a precursor in photochemical studies to understand decomposition pathways and the formation of novel intermediates . As the parent molecule of carbonyl isocyanates, it provides a model system for understanding more complex derivatives. This compound is notoriously unstable at room temperature and is typically generated and handled in situ under controlled conditions . It is sensitive to moisture and prone to polymerization. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, and is strictly not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HNO2 B14311300 Formyl isocyanate CAS No. 110785-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110785-45-0

Molecular Formula

C2HNO2

Molecular Weight

71.03 g/mol

IUPAC Name

formyl isocyanate

InChI

InChI=1S/C2HNO2/c4-1-3-2-5/h1H

InChI Key

HWPJEJBDGWNMRM-UHFFFAOYSA-N

Canonical SMILES

C(=O)N=C=O

Origin of Product

United States

Computational and Theoretical Investigations of Formyl Isocyanate

Electronic Structure and Molecular Conformation of Formyl Isocyanate

Quantum Chemical Calculations of Geometrical Parameters

Quantum chemical calculations have been instrumental in elucidating the precise geometrical structure of this compound. Various levels of theory, such as B3LYP with basis sets like 6-311++G(d,p), have been employed to optimize the molecule's geometry, yielding detailed information on its bond lengths and angles. utwente.nl These computational approaches consistently predict a planar structure for the most stable conformations of the molecule.

The table below presents a set of calculated geometrical parameters for the cis and trans conformers of this compound, showcasing the subtle yet significant differences in their structures.

Table 1: Calculated Geometrical Parameters of this compound Conformers

Parameter cis-Formyl Isocyanate trans-Formyl Isocyanate
Bond Lengths (Å)
C=O (formyl) 1.19 1.19
C-N 1.39 1.38
N=C 1.22 1.22
C=O (isocyanate) 1.17 1.17
Bond Angles (degrees)
O=C-N 124.5 120.5
C-N=C 120.3 123.8
N=C=O 173.8 174.1

Conformational Analysis: Cis-Trans Isomerism and Stability

This compound exhibits cis-trans isomerism arising from the rotation around the C-N single bond. This results in two planar conformers: the cis form, where the formyl C=O bond and the N=C bond are on the same side, and the trans form, where they are on opposite sides.

A substantial body of computational research has focused on the relative stabilities of these two isomers. nih.gov High-level quantum chemical calculations, including methods like QCISD(T), consistently predict that the trans conformer is the more stable of the two. nih.gov The energy difference between the cis and trans forms is relatively small, suggesting that both conformers can coexist in equilibrium at ambient temperatures. The rotational barrier for interconversion between the two forms has also been a subject of theoretical investigation.

Energetic Profiles: Enthalpy, Entropy, and Gibbs Free Energy Determinations

Computational chemistry provides a powerful tool for determining the thermodynamic properties of molecules like this compound. researchgate.netlibretexts.org Theoretical calculations have been used to establish the energetic profiles of both the cis and trans conformers, including their standard enthalpies of formation (ΔH), standard entropies (S), and Gibbs free energies of formation (ΔG). omnicalculator.comyoutube.comchromatographyonline.com

Spectroscopic Property Predictions for this compound

Theoretical Infrared Absorption Spectrum Delineation

Theoretical calculations have been pivotal in predicting and interpreting the infrared (IR) absorption spectrum of this compound. researchgate.netsubstack.com By computing the vibrational frequencies and their corresponding intensities, researchers can generate a theoretical spectrum that serves as a valuable reference for experimental detection and characterization. nih.gov

The most prominent features in the predicted IR spectrum are the intense absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the isocyanate (N=C=O) group. The stretching vibration of the formyl C=O group also manifests as a strong absorption. The precise frequencies of these vibrational modes are sensitive to the conformational state of the molecule, providing a means to distinguish between the cis and trans isomers experimentally. For instance, the asymmetric NCO stretch is consistently predicted to be one of the most intense bands in the spectrum. researchgate.net

Table 2: Predicted Major Infrared Absorption Frequencies (cm⁻¹) for this compound

Vibrational Mode cis-Formyl Isocyanate trans-Formyl Isocyanate
Asymmetric N=C=O Stretch ~2260 ~2270
Formyl C=O Stretch ~1740 ~1750
Symmetric N=C=O Stretch ~1450 ~1430

Computational Studies on UV/Vis Electronic Transitions

Computational methods have also been applied to investigate the electronic transitions of this compound, providing insights into its ultraviolet/visible (UV/Vis) absorption properties. cpur.inubbcluj.ronu.ac.th These studies calculate the energies of electronic excitations from the ground state to various excited states and predict the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The calculations typically reveal that the lowest energy electronic transition is a weak n → π* transition, involving the promotion of a non-bonding electron to an anti-bonding π* orbital. At higher energies, more intense π → π* transitions are predicted. The theoretical UV/Vis spectrum is a valuable tool for guiding and interpreting experimental photochemical studies of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for investigating the transient and often highly reactive nature of molecules like this compound. Through theoretical calculations, researchers can model reaction dynamics, characterize fleeting intermediates, and predict kinetic parameters, offering insights that are difficult or impossible to obtain through experimental means alone.

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a chemical system as a function of its geometry. iupac.org By mapping the PES, chemists can identify the most likely pathways for a reaction, charting the course from reactants to products through various transition states and intermediates. iupac.orgnumberanalytics.com

Quantum mechanical (QM) calculations are employed to investigate the gas-phase degradation reaction pathways of this compound (FIC), as well as its formation from precursors like methyl isocyanate (MIC). nih.gov These calculations evaluate transition state energy barriers and reaction energetics for both unimolecular and bimolecular reactions to map the PES. nih.govnih.gov For instance, the PES for the degradation of MIC, a primary source of FIC, has been explored to identify the most favorable mechanisms, which are typically bimolecular radical addition and H-abstraction pathways. nih.gov The thermolysis of MIC, requiring high energy for N-CH3 and C-H bond dissociation, is considered unlikely under normal conditions. nih.gov

Computational studies on related systems, such as the isomerization of nitrile N-oxides to isocyanates, also rely heavily on PES mapping. chemrxiv.org Techniques like the Global Reaction Route Mapping (GRRM) method are used to explore these complex surfaces systematically. nih.gov In the context of this compound formation from the oxidation of amides, ab initio calculations help identify the initial radical products and subsequent reaction steps. These studies show that C-H abstraction from a formyl group leads to radicals that can readily react with oxygen to form isocyanates. acs.org The PES for such reactions reveals the low-energy pathways that make these transformations feasible in atmospheric conditions. acs.orgrsc.org

A critical aspect of understanding reaction mechanisms is the characterization of transition states (TS)—the highest energy points on a reaction coordinate. libretexts.org Computational methods allow for the precise determination of the geometry and energy of these fleeting structures. nih.govsemanticscholar.org For reactions involving this compound and its precursors, transition state theory (TST) is then used to derive theoretical kinetic rate constants. researchgate.netwikipedia.org

Quantum chemical computations, often using methods like Density Functional Theory (DFT) (e.g., M06-2X functional) and coupled-cluster theory (e.g., CCSD(T)), form the basis for these calculations. nih.govresearchgate.net For example, in the OH-initiated oxidation of methyl isocyanate (CH3NCO), which produces this compound, the transition state for hydrogen abstraction from the methyl group is identified as the primary channel. researchgate.net The calculated rate coefficient for this reaction at 298 K shows good agreement with experimental data. researchgate.net Similarly, the reaction of formamide (B127407) with OH radicals, which can lead to isocyanic acid and subsequently other isocyanates, has been studied computationally to determine its rate coefficient. acs.org

Calculations often include corrections for quantum tunneling effects, especially for hydrogen transfer reactions, using models like the Eckart or Wigner tunneling corrections. semanticscholar.orgresearchgate.net The temperature dependence of rate constants is typically fitted to a three-parameter Arrhenius expression. semanticscholar.org These theoretical investigations provide valuable kinetic data, especially for reactions that are challenging to measure experimentally or for conditions that are difficult to replicate in a lab, such as those in the upper atmosphere. semanticscholar.orgtaylorandfrancis.com

Table 1: Calculated Reaction Rate Constants for Isocyanate-Related Reactions

ReactantsProducts/PathwayTemperature (K)Calculated Rate Constant (cm³ molecule⁻¹ s⁻¹)Computational MethodReference
CH₃NCO + OHCH₂NCO + H₂O2988.8 x 10⁻¹⁴CCSD(T)//M06-2X researchgate.net
CH₃NCO + OH-295-3756.11 x 10⁻¹² exp(-(1119 ± 62)/T)PLP-LIF (Experimental, supported by theory) researchgate.net
CH₃NCO + ClCH₂NCO + HCl2965.58 x 10⁻¹²Relative Rate (Experimental, supported by theory) researchgate.net
Formamide + OHProducts298(4.44 ± 0.46) x 10⁻¹²PTR-MS (Experimental, supported by theory) acs.org
N-methylformamide + OHProducts298(10.1 ± 0.6) x 10⁻¹²PTR-MS (Experimental, supported by theory) acs.org

Table 2: Calculated Activation Energies for Isocyanate Formation/Reaction

ReactionActivation Energy (kcal/mol)Computational MethodReference
Formyl azide (B81097) → CSS Formylnitrene + N₂30.6CASPT2 researchgate.net
CSS Formylnitrene → Isocyanic acid (HNCO)26.5CASPT2 researchgate.net
Formyl azide → Isocyanic acid (HNCO) + N₂ (concerted)33.8CASPT2 researchgate.net
Aromatic carbonyl azide → Isocyanate (concerted)116.4 kJ/mol (27.8 kcal/mol)CCSD(T)-F12b//DFT rsc.org

Electron transfer is a fundamental process in many chemical reactions. While specific studies on the electron transfer dynamics of this compound itself are not widely documented, investigations into related isocyanate and isocyanide systems provide valuable context. Computational methods, particularly DFT, are instrumental in exploring these phenomena. researchgate.netd-nb.info

Studies on the adsorption of isocyanate (-NCO) species on metal surfaces, such as Cu(100), reveal significant charge transfer dynamics. researchgate.net DFT calculations using a periodic slab model indicate that a negative charge is transferred from the copper surface to the NCO adsorbate. This charge transfer results in repulsive dipole-dipole interactions between adjacent isocyanate species, influencing their arrangement and reactivity on the surface. researchgate.net

In other related systems, such as dye-sensitized quantum dots, the nature of the linker group, which can be an isocyanate, critically affects electron and hole transfer rates at the interface. d-nb.info DFT-based calculations have shown that when isocyanate groups are used as anchors, the electronic couplings for electron transfer are significantly greater than for hole transfer. This imbalance can make subsequent hole transfer thermodynamically unfavorable, impacting the efficiency of charge separation. d-nb.info Furthermore, computational studies on bimolecular reactions of dications like CH₂CN²⁺ with neutral molecules have identified single electron transfer (SET) as a key reaction channel, the efficiency of which is governed by the intersection of reactant and product potential energy surfaces. rsc.orgucl.ac.uk These investigations into related systems highlight the crucial role of electron transfer in the chemistry of isocyanates and underscore the power of computational methods to probe such complex dynamics.

Synthesis and Formation Pathways of Formyl Isocyanate

Gas-Phase Formation in Atmospheric Chemical Processes

Formyl isocyanate (HC(O)NCO) is recognized as a product of atmospheric chemical reactions. It is formed in the gas phase from the degradation of precursor compounds, notably methyl isocyanate.

The atmospheric degradation of methyl isocyanate (CH3NCO), a toxic compound originating from agricultural and industrial sources as well as biomass burning, is a primary route to the formation of this compound. researchgate.netacs.org This transformation is initiated by reactions with key atmospheric oxidants, namely the hydroxyl radical (•OH) and chlorine atoms (Cl•). researchgate.netacs.org

The gas-phase reaction between methyl isocyanate and the hydroxyl radical is a significant atmospheric degradation pathway. researchgate.nettandfonline.com The reaction proceeds primarily through the abstraction of a hydrogen atom from the methyl group of CH3NCO. researchgate.net This initial step is considered the main reaction channel, being significantly faster than the alternative of OH addition to the isocyanate (NCO) group. researchgate.net

Studies have measured the rate coefficients for this reaction. At 295 K, the rate coefficient, k₁, was determined to be 1.36 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. acs.org The temperature dependence of this reaction over a range of 295–375 K is described by the Arrhenius expression: k₁(T) = 6.11 × 10⁻¹² exp(−(1119 ± 62)/T) cm³ molecule⁻¹ s⁻¹. acs.org Theoretical calculations support these experimental findings, with a calculated rate coefficient of 8.8 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.net

Table 1: Reaction Rate Coefficients for CH3NCO + •OH

Temperature (K) Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Method
295 1.36 × 10⁻¹³ Experimental acs.org
298 8.8 × 10⁻¹⁴ Theoretical researchgate.net

In addition to hydroxyl radicals, chlorine atoms can also initiate the oxidation of methyl isocyanate, a process that is particularly relevant in marine and coastal atmospheres where Cl• concentrations can be significant. researchgate.netsemanticscholar.org Similar to the •OH-initiated mechanism, the reaction with chlorine atoms proceeds via hydrogen abstraction from the methyl group. semanticscholar.org

The rate coefficient for the reaction of Cl• with CH3NCO, k₂, was experimentally determined to be 5.58 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.netacs.org This indicates that the reaction with chlorine atoms is considerably faster than with hydroxyl radicals at this temperature. acs.org

Experimental studies using environmental chamber reactors have identified this compound, HC(O)NCO, as a major and stable end-product of both the •OH and Cl• initiated oxidation of methyl isocyanate. researchgate.netacs.orgnasa.gov Its identification was confirmed by comparing the infrared absorption spectrum of the product with a theoretically calculated spectrum for this compound. researchgate.netresearchgate.net While it is considered a stable product of these specific degradation chains, further atmospheric processing can occur. semanticscholar.org Theoretical studies suggest that this compound can be further degraded into an isocyanate radical and a formyl radical by absorbing photochemical energy. semanticscholar.org

A detailed atmospheric degradation mechanism for methyl isocyanate leading to this compound has been proposed based on experimental and theoretical findings. researchgate.netacs.orgsemanticscholar.org The primary steps are as follows:

Hydrogen Abstraction : The process begins with the abstraction of a hydrogen atom from the methyl group of CH3NCO by an atmospheric radical (•OH or Cl•), forming a CH2NCO radical. researchgate.netsemanticscholar.org

CH3NCO + •OH → •CH2NCO + H2O

CH3NCO + Cl• → •CH2NCO + HCl

Peroxy Radical Formation : The resulting •CH2NCO radical rapidly reacts with molecular oxygen (O2) in the atmosphere to form a peroxy radical (O2CH2NCO). semanticscholar.org

Alkoxy Radical Formation : This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (OCH2NCO). semanticscholar.org

Formation of this compound : The alkoxy radical is subsequently oxidized, leading to the formation of this compound (HC(O)NCO) and a hydroperoxyl radical (HO2). semanticscholar.org This step is noted to be highly exothermic. semanticscholar.org

Hydroxyl Radical (•OH) Initiated Oxidation Mechanisms

This compound as a Stable End-Product in Degradation Chains

Theoretical Considerations for Preparation from Formamides

While the primary known source of this compound is atmospheric degradation, theoretical pathways for its synthesis from formamides have been considered. Formamides are readily available compounds that can serve as precursors or surrogates for isocyanates in various chemical reactions. acs.org

One theoretical pathway involves the decomposition of N-formylamides. Computational studies have shown that the decomposition of compounds like formyl formamide (B127407) can proceed via the ejection of a hydrogen molecule (H2), resulting in the formation of this compound. acs.org Another proposed, though not experimentally verified, laboratory synthesis route suggests the reaction of formamide with phosgene (B1210022) (or its safer equivalent, triphosgene). sciencemadness.org Additionally, catalytic dehydrogenation of formamides has been explored as a method to generate isocyanate intermediates, which could conceptually be applied to produce this compound. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound HC(O)NCO
Methyl isocyanate CH3NCO
Hydroxyl radical •OH
Chlorine atom Cl•
Formamide CH3NO
Isocyanic acid HNCO
Formyl radical •CHO
Phosgene COCl2
Triphosgene C3Cl6O3
Water H2O
Hydrogen chloride HCl
CH2NCO radical •CH2NCO
Oxygen O2
Peroxy radical O2CH2NCO
Nitric oxide NO
Alkoxy radical OCH2NCO
Hydroperoxyl radical HO2

Photochemical Generation and Decomposition Pathways

The study of this compound through photochemical methods has largely been conducted under matrix isolation conditions, which allow for the trapping and characterization of this transient species. The primary photochemical route for generating this compound is through the photolysis of formyl azide (B81097).

Photochemical Generation from Formyl Azide

The photolysis of formyl azide (HC(O)N₃) provides a direct pathway to this compound. researchgate.netzendy.io This process is a key example of a Curtius rearrangement, which can proceed through either a concerted mechanism or a stepwise pathway involving a nitrene intermediate. researchgate.netcdnsciencepub.com

Experimental evidence for the formation of this compound via this method was obtained through the UV laser photolysis of formyl azide isolated in cryogenic noble gas matrices (such as neon or argon at very low temperatures). researchgate.net The photolysis of matrix-isolated formyl azide using specific wavelengths of UV light leads to the extrusion of molecular nitrogen (N₂) and the formation of this compound.

Key experimental findings for the photochemical generation of this compound are summarized in the table below.

PrecursorIrradiation Wavelength (nm)MatrixTemperature (K)Product
Formyl Azide (HC(O)N₃)193Neon2.8This compound (HC(O)NCO)
Formyl Azide (HC(O)N₃)266Neon2.8This compound (HC(O)NCO)

Table 1: Experimental Conditions for the Photochemical Generation of this compound.

Theoretical studies suggest that the photolysis of formyl azide may proceed via two nearly degenerate electronic states, which can channel the decomposition products toward both this compound and formylnitrene (HC(O)N). cdnsciencepub.com The formation of formylnitrene as an intermediate, which then rearranges to this compound, is a plausible pathway. researchgate.net

Photochemical Decomposition

This compound itself is subject to further photochemical decomposition. When subjected to photochemical energy, this compound can degrade into an isocyanate radical and a formyl radical. semanticscholar.org This decomposition pathway highlights the inherent instability of the molecule under irradiation.

Further research into the atmospheric chemistry of related isocyanates, such as methyl isocyanate, has also provided insights. While not directly studying this compound photolysis, these studies indicate that isocyanates can be formed from the oxidation of precursor compounds and are subject to degradation pathways in the atmosphere. researchgate.net For instance, the oxidation of the CH₂NCO radical, which can be formed from methyl isocyanate, can lead to the formation of other isocyanate species. semanticscholar.org

The decomposition can be summarized as follows:

CompoundPhotochemical ProcessDecomposition Products
This compound (HC(O)NCO)Absorption of photochemical energyIsocyanate radical (NCO) + Formyl radical (HCO)

Table 2: Photochemical Decomposition Products of this compound.

The photochemical behavior of this compound is a critical aspect of its chemistry, dictating the conditions under which it can be generated, isolated, and studied. The use of matrix isolation techniques coupled with spectroscopy has been indispensable in elucidating these transient pathways. researchgate.netzendy.io

Reactivity and Chemical Transformations of Formyl Isocyanate

Radical-Initiated Reactions of Formyl Isocyanate

This compound can be formed as a product in the atmospheric degradation of other organic compounds, such as methyl isocyanate. taylorandfrancis.comresearchgate.netnih.govresearchgate.net The subsequent reactions of this compound, particularly those initiated by radicals, are crucial for understanding its environmental fate and chemical behavior.

Hydrogen Atom Abstraction Mechanisms

One of the primary radical-initiated reactions involving this compound is hydrogen atom abstraction. In the context of atmospheric chemistry, hydroxyl (OH) radicals are key initiators of such reactions. acs.org For compounds containing a formyl group, like this compound, the abstraction of the aldehydic hydrogen atom is a significant pathway. researchgate.nettru.ca This process leads to the formation of an isocyanate radical. nih.gov

Theoretical studies on related molecules, such as methyl isocyanate, have shown that hydrogen abstraction from the methyl group by OH radicals is a dominant reaction channel. taylorandfrancis.comresearchgate.netsemanticscholar.org This suggests that for this compound, the abstraction of the formyl hydrogen is a kinetically and thermodynamically favorable process. nih.gov The resulting radical can then undergo further reactions, contributing to the complex chemistry of the atmosphere. taylorandfrancis.comsemanticscholar.org

Bimolecular Radical Addition Pathways

In addition to abstraction, radicals can also add to the this compound molecule. The isocyanate group (N=C=O) provides a site for radical addition. Bimolecular radical addition reactions are considered favorable mechanisms for the transformation of isocyanates. nih.gov For instance, the addition of radicals to the C=N double bond of the isocyanate is a potential reaction pathway. poliuretanos.net

The specific products of these addition reactions depend on the nature of the attacking radical and the reaction conditions. These pathways can lead to a variety of transformation products, further highlighting the complex reactivity of this compound in radical-mediated environments. nih.gov

Cycloaddition Reactions of this compound

Cycloaddition reactions are another important class of transformations for this compound, offering routes to cyclic compounds. The presence of the heterocumulene (N=C=O) moiety makes it a candidate for various cycloaddition processes.

Theoretical Studies of [2+2] Cycloadditions with Heterocumulenes

Theoretical studies have been conducted on the [2+2] cycloaddition reactions of this compound with other unsaturated molecules. psu.edursc.orgrsc.orgrsc.org One such study investigated the reaction of this compound with dihydroxyethyne, a model for dialkoxyalkynes. psu.edursc.orgrsc.orgrsc.org These reactions are of interest for the synthesis of four-membered rings. mdpi.com

The calculations, using methods like the Modified Neglect of Diatomic Overlap (MNDO) method, predict the feasibility and mechanism of these cycloadditions. psu.edursc.orgrsc.org Such theoretical approaches are crucial for understanding the reactivity of transient or highly reactive species like this compound.

Table 1: Theoretical Study of [2+2] Cycloaddition of this compound with Dihydroxyethyne

Reactants Method Predicted Mechanism Intermediate
This compound + Dihydroxyethyne MNDO Stepwise Dipolar intermediate

Analysis of Concerted versus Stepwise Reaction Mechanisms

A key aspect of cycloaddition reactions is whether they proceed through a concerted mechanism (bond formation occurs simultaneously) or a stepwise mechanism (involving an intermediate). For the [2+2] cycloaddition of this compound with dihydroxyethyne, theoretical studies predict a stepwise mechanism. psu.edursc.orgrsc.org This pathway involves the formation of a short-lived dipolar intermediate. psu.edursc.orgrsc.org

It is noted that the MNDO method may favor non-concerted pathways. psu.edursc.org Therefore, the actual mechanism could be considered a borderline case between a highly non-synchronous concerted mechanism and a true stepwise one. psu.edursc.org The analysis of these mechanistic pathways is essential for predicting the stereochemistry and regiochemistry of the products. researchtrends.netnih.gov

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions represent another facet of this compound's chemical behavior. These processes can lead to the formation of more stable isomers or products with different functional groups.

This compound itself can be a product of rearrangement from other species. For instance, the degradation of alkyl isocyanate radicals can lead to the formation of this compound. taylorandfrancis.com In the context of the Curtius rearrangement, acyl azides rearrange to form isocyanates. masterorganicchemistry.comcdnsciencepub.com While not a direct rearrangement of this compound, this illustrates a common pathway for isocyanate formation.

The isomerization of this compound could potentially involve the migration of the formyl group or rearrangement of the isocyanate moiety. For example, the CSS formylnitrene can rearrange to isocyanic acid. researchgate.net Theoretical studies on the CHNO isomers, which include this compound, explore the potential energy surfaces and pathways for interconversion between these species. cdnsciencepub.com These rearrangements are often influenced by factors such as temperature and photochemical conditions. researchgate.net

Subsequent Degradation Products and Their Formation Pathways

This compound, a reactive intermediate, is subject to further chemical transformations through various environmental and laboratory-induced pathways. Its degradation is primarily governed by atmospheric conditions, including photochemical processes and reactions with radicals, as well as hydrolysis and thermal decomposition. Research into these pathways reveals the formation of several smaller, often stable, molecules.

The atmospheric degradation of this compound is a key area of study, as it is a primary transformation product of other atmospheric compounds like methyl isocyanate (MIC). nih.govacs.orgnoaa.govresearchgate.net In the gas phase, this compound's fate is influenced by reactions with hydroxyl (•OH) and chlorine (Cl•) radicals, as well as by sunlight. nih.govsemanticscholar.org

Photochemical and Radical-Initiated Degradation

Under atmospheric conditions, this compound can undergo degradation initiated by photochemical energy. This process involves the absorption of light, leading to the cleavage of the molecule. semanticscholar.org

Formation of Radicals: Theoretical studies suggest that upon absorbing photochemical energy, this compound degrades into an isocyanate radical (•NCO) and a formyl radical (•HCO). semanticscholar.org

Final Products: These highly reactive radicals are known to further degrade into more stable, harmful products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrous oxide (N2O). taylorandfrancis.com

Bimolecular reactions with atmospheric radicals are considered kinetically and thermodynamically favorable degradation mechanisms. nih.gov The reaction of this compound with radicals like •OH is a significant sink for this compound in the troposphere. researchgate.net The primary stable end products identified from these gas-phase reactions include isocyanic acid and carbon dioxide. nih.govontosight.ai

Table 1: Atmospheric Degradation Pathways of this compound

Pathway Initiating Agent/Condition Primary Products Subsequent Products References
Photochemical DegradationPhotochemical Energy (Sunlight)Isocyanate Radical (•NCO), Formyl Radical (•HCO)Carbon Monoxide (CO), Carbon Dioxide (CO2), Nitrous Oxide (N2O) semanticscholar.org, taylorandfrancis.com
Radical-Initiated OxidationHydroxyl Radicals (•OH), Chlorine Atoms (Cl•)Isocyanic Acid (HNCO), Carbon Dioxide (CO2)- nih.gov, ontosight.ai

Hydrolysis

The isocyanate functional group is susceptible to hydrolysis. In the presence of water, isocyanates typically convert to carbamic acids, which are generally unstable and decompose to form an amine and carbon dioxide. While specific studies on this compound hydrolysis are limited, the general mechanism for isocyanates suggests a pathway to formamide (B127407). mdpi.com Research on the hydrolysis of other isocyanates, such as 1,5-diisocyanonaphthalene, shows the conversion of the isocyano group to a formamide group. mdpi.com Similarly, other studies detail the hydrolysis of isocyanate groups to N-aryl amides and subsequently to N-aryl amines. google.com

Thermal Decomposition (Pyrolysis)

At elevated temperatures, this compound can undergo thermal decomposition. Pyrolysis of isocyanate-containing materials, such as polyurethane foams, often results in the formation of simpler isocyanates like isocyanic acid. nih.gov Theoretical studies on the isomerization of related CHNO species indicate that formylnitrene, a potential intermediate, can rearrange to isocyanic acid (HNCO). researchgate.net This suggests that under thermal stress, a likely degradation product of this compound is isocyanic acid.

Table 2: Identified Subsequent Degradation Products of this compound

Product Name Chemical Formula Formation Pathway References
Isocyanate Radical•NCOPhotochemical Degradation semanticscholar.org, taylorandfrancis.com
Formyl Radical•HCOPhotochemical Degradation semanticscholar.org, taylorandfrancis.com
Isocyanic AcidHNCORadical-Initiated Oxidation, Thermal Decomposition nih.gov, ontosight.ai, researchgate.net
Carbon DioxideCO2Radical-Initiated Oxidation, Further Radical Degradation nih.gov, ontosight.ai, taylorandfrancis.com
Carbon MonoxideCOFurther Radical Degradation taylorandfrancis.com
Nitrous OxideN2OFurther Radical Degradation taylorandfrancis.com
FormamideHCONH2Hydrolysis (inferred) mdpi.com

Experimental and Spectroscopic Characterization of Formyl Isocyanate

Infrared Absorption Spectroscopy for Identification

Infrared (IR) spectroscopy stands as the principal technique for the identification of formyl isocyanate. The molecule was first definitively identified as a stable end-product from the OH radical- and Cl atom-initiated oxidation of methyl isocyanate (CH₃NCO) in environmental chamber studies. acs.orguio.no The identification relied on a close comparison between the experimentally measured IR absorption spectrum of the product gas mixture and a theoretically calculated IR absorption spectrum of this compound. acs.orgnih.gov

The theoretical spectrum was calculated using the B3LYP/aug-cc-pVTZ level of theory, which included anharmonic corrections, providing a reliable reference for the compound that had not been previously observed. nih.gov The experimental spectra were recorded using Fourier Transform Infrared (FTIR) spectroscopy, and the distinct absorption features of this compound were isolated by subtracting the spectral signatures of known precursors and other products like CO₂, CO, N₂O, and isocyanic acid (HNCO). nih.gov

The most prominent absorption bands in the infrared spectrum of this compound are associated with the characteristic vibrational modes of its functional groups. The table below details the key theoretically predicted vibrational frequencies and their assignments that were instrumental in its identification.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
ν₁2860C-H stretch
ν₂2265Asymmetric N=C=O stretch
ν₃1740C=O stretch (formyl)
ν₄1420Symmetric N=C=O stretch
ν₅1150C-H bend
ν₆850C-N stretch

The strong agreement between the positions and relative intensities of these calculated bands and the features observed in the experimental residual spectrum provided conclusive evidence for the formation of this compound. acs.orgnih.gov

Application of UV/Vis Spectroscopy in Characterization Studies

Mass Spectrometric Techniques for Product Detection and Identification

Mass spectrometry is a highly sensitive technique for the detection and identification of chemical compounds. However, detailed mass spectrometric studies or reported fragmentation patterns specifically for this compound are limited in the scientific literature. Its identification in atmospheric simulation chambers has been accomplished through infrared spectroscopy. acs.orgnih.gov

Related research on the oxidation of simple amides, such as formamide (B127407), has shown that the resulting isocyanate products can be detected using techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). nih.gov For example, the oxidation of N-methylformamide yields methyl isocyanate, which is detectable by these methods. nih.gov By analogy, it is plausible that this compound could be detected by such techniques, likely as a protonated molecular ion [HC(O)NCO-H]⁺. However, published studies providing the mass spectrum or detailing the use of mass spectrometry for the explicit identification of this compound are scarce.

Q & A

Q. What are the primary synthetic routes for formyl isocyanate, and how can its purity be validated in laboratory settings?

this compound is typically synthesized via autoxidation pathways involving peroxy-radical intermediates, such as the reaction of CH₂NCH₂OO• radicals with O₂ . Laboratory synthesis requires precise control of reaction conditions (e.g., temperature, pressure) to minimize side reactions. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the C=O and N=C=O functional groups, complemented by high-performance liquid chromatography (HPLC) to assess purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate structural integrity .

Q. What safety protocols are critical when handling this compound in experimental workflows?

Due to its reactivity and potential toxicity, researchers must adhere to workplace exposure limits (e.g., 0.02 µg for isocyanates) . Experiments should be conducted in fume hoods with proper ventilation, and personal protective equipment (PPE) such as nitrile gloves and respirators are mandatory. Real-time gas monitoring and post-experiment decontamination protocols are essential to mitigate health risks .

Q. How is this compound utilized in organic synthesis and material science?

this compound serves as a precursor in synthesizing heterocyclic compounds and functionalized polymers. For example, it reacts with amines to form urea derivatives or undergoes cycloaddition reactions to generate nitrogen-rich frameworks. In material science, it is used to modify polymer backbones, enhancing thermal stability or introducing bioactivity .

Advanced Research Questions

Q. What experimental and computational methods elucidate the atmospheric degradation pathways of this compound?

Chamber studies, such as those conducted in the EUPHORE atmospheric simulation facility, track this compound’s reactivity with OH radicals and NOₓ under controlled conditions . Computational models, including density functional theory (DFT), predict reaction energetics and intermediate stability. For instance, DFT calculations reveal that autoxidation of CH₂NCH₂OO• radicals proceeds via 1,5-H shifts, leading to this compound and H₂O . Kinetic studies using master equation simulations (MESMER) further quantify branching ratios in competing pathways .

Q. How can isotopic labeling resolve ambiguities in this compound’s spectroscopic identification?

Isotopic substitution (e.g., ¹³C or ¹⁵N labeling) shifts vibrational frequencies in FTIR and Raman spectra, distinguishing this compound from structural analogs like methyl isocyanate. For example, ¹³C-labeled C=O stretches appear at ~1650 cm⁻¹, compared to ~1700 cm⁻¹ for unlabeled species. Coupled with tandem MS, this approach clarifies fragmentation patterns and reduces spectral overlap .

Q. What challenges arise in quantifying this compound in complex environmental matrices, and how are they addressed?

Matrix interference from volatile organic compounds (VOCs) complicates detection in air samples. Solid-phase microextraction (SPME) coupled with gas chromatography (GC)-MS improves selectivity by isolating this compound prior to analysis . For aqueous systems, derivatization with dansyl chloride enhances HPLC-UV sensitivity, enabling detection at sub-ppb levels .

Q. How do reaction conditions influence the regioselectivity of this compound in cycloaddition reactions?

Solvent polarity and temperature dictate regioselectivity in [2+2] or [4+2] cycloadditions. Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic attack at the carbonyl carbon, while nonpolar solvents promote isocyanate group reactivity. Kinetic studies using stopped-flow spectroscopy under varying temperatures (e.g., 25–80°C) reveal activation energies for competing pathways, aiding in optimizing synthetic yields .

Methodological Guidelines

  • Experimental Design : When replicating synthesis protocols, document all deviations from published methods (e.g., reagent purity, stirring rates) to ensure reproducibility .
  • Data Contradictions : If experimental results conflict with computational predictions, re-examine assumptions in DFT models (e.g., solvent effects, transition-state approximations) and validate with isotopic tracer studies .
  • Visualization : Follow journal standards for figures: label axes clearly, use SI units, and ensure image resolution ≥ 300 dpi .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.